![molecular formula C8H5N3 B592415 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene CAS No. 128447-00-7](/img/structure/B592415.png)
6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene is a heterocyclic compound with a fused ring structure that includes a cyclopropane ring fused to a pyrido[2,3-D]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrido[2,3-D]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-D]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-D]pyrimidin-7-one: Exhibits significant kinase inhibitory activity.
Pyrimido[4,5-D][1,3]oxazine: Studied for its antimicrobial properties
Uniqueness: 6,8,10-Triazatricyclo[5.4.0.02,4]undeca-1,5,7,9-tetraene is unique due to its fused cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and specificity in binding to molecular targets, making it a valuable scaffold in drug design .
Eigenschaften
CAS-Nummer |
128447-00-7 |
|---|---|
Molekularformel |
C8H5N3 |
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
6,8,10-triazatricyclo[5.4.0.02,4]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C8H5N3/c1-5-2-10-8-7(6(1)5)3-9-4-11-8/h1-2,4H,3H2 |
InChI-Schlüssel |
OSJSCSIZJAPFDX-UHFFFAOYSA-N |
SMILES |
C1C2=C3C=C3C=NC2=NC=N1 |
Kanonische SMILES |
C1C2=C3C=C3C=NC2=NC=N1 |
Synonyme |
1H-Cyclopropa[4,5]pyrido[2,3-d]pyrimidine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


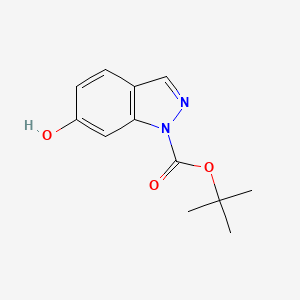
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)

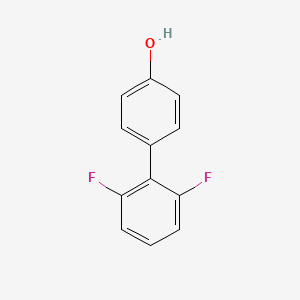
![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
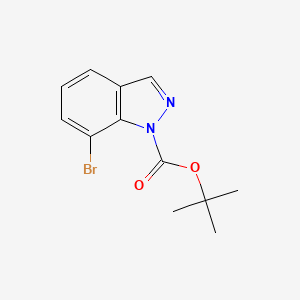
![Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B592347.png)
![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
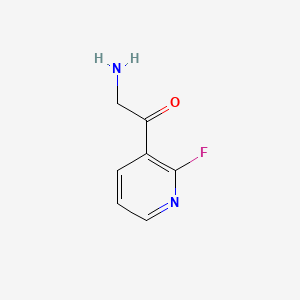

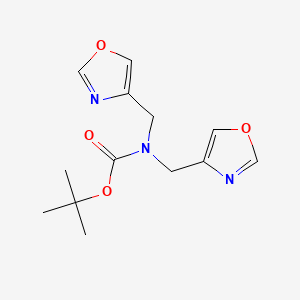
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)

